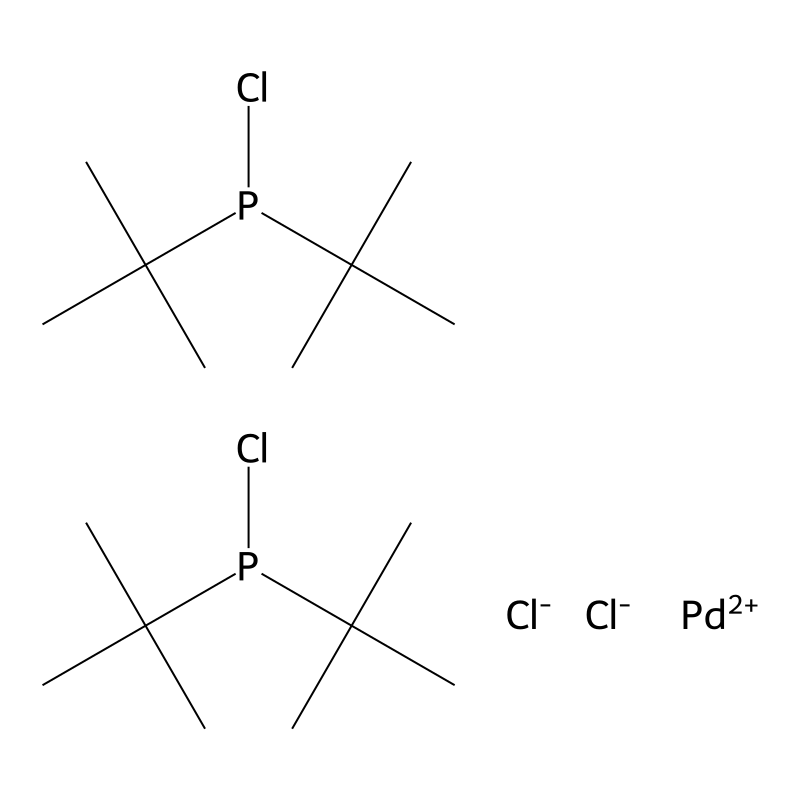

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Applications in Cross-Coupling Reactions

Pd(dbtbcp)₂ finds extensive application in a diverse range of cross-coupling reactions, forming new carbon-carbon bonds between various organic fragments. Some prominent examples include:

- Suzuki-Miyaura coupling: This reaction involves coupling aryl or vinyl boronic acids with aryl or vinyl halides or triflates. Pd(dbtbcp)₂ demonstrates high activity and functional group tolerance in Suzuki-Miyaura couplings, making it a valuable tool for synthesizing complex organic molecules.

- Negishi coupling: This reaction couples organozinc reagents with organic halides or triflates. Pd(dbtbcp)₂ exhibits good efficiency in Negishi couplings, enabling the formation of various carbon-carbon bonds in the presence of diverse functional groups.

- Sonogashira coupling: This reaction couples terminal alkynes with aryl or vinyl halides or triflates in the presence of a copper co-catalyst. Pd(dbtbcp)₂ serves as an effective catalyst for Sonogashira couplings, facilitating the synthesis of various conjugated molecules with extended π-systems.

- Hiyama coupling: This reaction involves coupling aryl or vinyl silanes with organic halides or triflates. Pd(dbtbcp)₂ exhibits moderate activity in Hiyama couplings, finding use in specific scenarios where other coupling methods might be less suitable.

- Heck reaction: This reaction couples alkenes with aryl or vinyl halides or triflates. Pd(dbtbcp)₂ can be employed in Heck reactions, but its efficiency is generally lower compared to other palladium catalysts specifically designed for this reaction.

In addition to these specific examples, Pd(dbtbcp)₂ can also be utilized in other cross-coupling reactions, such as Stille coupling and Buchwald-Hartwig coupling. The versatility of this catalyst makes it a valuable asset for organic chemists seeking to construct complex molecules with precise control over the carbon framework.

Advantages of Pd(dbtbcp)₂

Pd(dbtbcp)₂ offers several advantages over other palladium catalysts:

- High activity: It demonstrates good to excellent activity in various cross-coupling reactions, leading to efficient product formation.

- Broad functional group tolerance: It is compatible with a wide range of functional groups, allowing for the synthesis of diverse organic molecules without the need for extensive protecting group manipulations.

- Air and moisture stability: Unlike some other palladium catalysts, Pd(dbtbcp)₂ exhibits good stability towards air and moisture, simplifying handling and storage.

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a coordination compound featuring palladium as the central metal ion, coordinated by two chlorodi-tert-butylphosphine ligands and two chloride ions. Its molecular formula is C₁₆H₃₆Cl₄P₂Pd, with a molecular weight of approximately 538.64 g/mol. The compound is characterized by its unique structure, which includes bulky phosphine ligands that influence its reactivity and stability in various chemical environments .

Research into the biological activity of dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is limited, but preliminary studies suggest potential applications in medicinal chemistry. Its palladium component may exhibit cytotoxic effects against certain cancer cell lines, although further investigations are required to elucidate its mechanisms of action and therapeutic potential .

The synthesis of dichlorobis(chlorodi-tert-butylphosphine)palladium(II) typically involves the reaction of palladium(II) chloride with chlorodi-tert-butylphosphine ligands. The general synthetic route can be outlined as follows:

- Reagents: Palladium(II) chloride and chlorodi-tert-butylphosphine.

- Reaction Conditions: The reagents are mixed in an appropriate solvent (such as dichloromethane) under an inert atmosphere.

- Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until complete dissolution occurs, followed by precipitation of the product upon cooling or addition of a non-solvent.

- Purification: The product can be purified through recrystallization or chromatography techniques .

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) finds applications primarily in organic synthesis and catalysis. Its ability to promote cross-coupling reactions makes it valuable in:

- Pharmaceutical Chemistry: For synthesizing complex organic molecules.

- Material Science: In the development of new materials with tailored properties.

- Agricultural Chemistry: As a precursor for agrochemical synthesis .

Interaction studies involving dichlorobis(chlorodi-tert-butylphosphine)palladium(II) focus on its reactivity with various substrates and ligands. These studies help in understanding how the steric and electronic properties of the phosphine ligands affect the coordination chemistry and catalytic efficiency of palladium complexes. Such interactions are crucial for optimizing reaction conditions in synthetic applications .

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) shares similarities with other palladium complexes, particularly those containing phosphine ligands. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Dichloro(pyridine) palladium(II) | C₅H₅Cl₂N₂Pd | Utilizes pyridine as a ligand; different sterics |

| Tris(diphenylphosphine)palladium(II) | C₃₁H₂₉P₃Pd | Three bulky diphenylphosphine ligands; enhanced stability |

| Bis(triphenylphosphine)palladium(II) | C₂₁H₁₈P₂Pd | Triphenyl groups provide significant steric hindrance |

The uniqueness of dichlorobis(chlorodi-tert-butylphosphine)palladium(II) lies in its combination of bulky phosphine ligands and chloride ions, which contribute to its distinctive reactivity profile and catalytic efficiency compared to other palladium complexes .

Precursor Selection and Ligand Design Strategies

The synthesis of dichlorobis(chlorodi-tert-butylphosphine)palladium(II) hinges on the strategic pairing of palladium precursors with sterically demanding phosphine ligands. Palladium(II) chloride (PdCl₂) serves as the primary metal precursor due to its stability and compatibility with phosphine ligands [5] [6]. Chlorodi-tert-butylphosphine (ClPtBu₂), characterized by its bulky tert-butyl substituents, is selected as the ligand for its ability to modulate both steric and electronic properties at the palladium center [1] [2].

Phosphine ligands like ClPtBu₂ influence catalytic activity through two primary mechanisms:

- Steric Effects: The tert-butyl groups create a large cone angle (~170° for analogous PtBu₃ ligands), which prevents ligand dissociation and stabilizes low-coordination-state palladium intermediates [2]. This steric bulk also mitigates undesirable side reactions, such as β-hydride elimination in coupling processes [3].

- Electronic Effects: As strong σ-donors, ClPtBu₂ ligands increase electron density at the palladium center, enhancing oxidative addition rates in catalytic cycles. However, their weak π-accepting nature minimizes metal-ligand backbonding, favoring ligand substitution reactivity [2] [4].

Table 1: Key Properties of Chlorodi-tert-butylphosphine (ClPtBu₂)

| Property | Value/Description | Source |

|---|---|---|

| Cone Angle | ~170° (estimated for PtBu₃ analogs) | [2] |

| σ-Donor Strength | Strong (similar to PCy₃) | [2] |

| π-Acceptor Capacity | Weak | [2] |

| Boiling Point | 48°C at 3 mmHg (for ClPtBu₂) | [1] |

Stepwise Synthesis from PdCl₂ and Chlorodi-tert-butylphosphine

The most direct route involves the reaction of PdCl₂ with two equivalents of ClPtBu₂ under inert conditions:

$$

\text{PdCl}2 + 2 \, \text{ClPtBu}2 \rightarrow \text{PdCl}2(\text{ClPtBu}2)_2

$$

Procedure:

- Solvent Selection: Anhydrous dichloromethane or tetrahydrofuran (THF) is employed to ensure ligand solubility and prevent PdCl₂ hydrolysis [1] [6].

- Stoichiometry: A 1:2 molar ratio of PdCl₂ to ClPtBu₂ ensures complete ligand coordination. Excess ligand may be used to drive the reaction to completion [5].

- Reaction Conditions: Conducted under nitrogen or argon at 25–60°C for 12–24 hours, yielding a pale yellow solid [6].

Table 2: Optimized Synthesis Conditions

| Parameter | Condition | Source |

|---|---|---|

| PdCl₂:Ligand Ratio | 1:2 | [5] |

| Solvent | Dichloromethane or THF | [6] |

| Temperature | 25–60°C | [6] |

| Reaction Time | 12–24 hours | [6] |

Alternative Routes via Oxidative Addition Complexes

While less common, alternative pathways involve oxidative addition of Pd(0) precursors with chlorodi-tert-butylphosphine derivatives. For example, bis(trineopentylphosphine)palladium(0) may react with tert-butylphosphine chlorides to form Pd(II) complexes. However, this method faces challenges in controlling ligand stoichiometry and is less prevalent in industrial settings [6]. Current literature emphasizes the PdCl₂/ClPtBu₂ route due to its reproducibility and scalability [5] [6].

Purification and Isolation Techniques

Post-synthesis purification is critical to remove unreacted ligands and Pd byproducts:

- Recrystallization: The crude product is dissolved in minimal dichloromethane and layered with hexane to induce crystallization [6].

- Vacuum Drying: Isolated crystals are dried under vacuum (0.1 mmHg) at 40°C for 6 hours to remove residual solvents [1] [6].

- Analytical Validation: Purity is confirmed via $$^{31}\text{P NMR}$$ spectroscopy (δ ≈ 15–20 ppm for Pd-bound ClPtBu₂) and elemental analysis [5] [6].

Challenges: The hygroscopic nature of ClPtBu₂ necessitates strict anhydrous conditions during handling [1]. Additionally, the palladium complex’s low solubility in polar solvents complicates chromatographic purification, making recrystallization the preferred method [6].

Crystallographic Analysis of Monomeric vs. Dimeric Forms

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) exists in two distinct structural forms that can be differentiated through X-ray crystallographic analysis. The monomeric form, with molecular formula C₁₆H₃₆Cl₄P₂Pd and molecular weight 538.64 g/mol [1] [2], adopts a square-planar coordination geometry characteristic of palladium(II) complexes. In contrast, the dimeric form exhibits the molecular formula C₁₆H₃₆Cl₆P₂Pd₂ with a molecular weight of 715.96 g/mol [3] [4], representing a chloride-bridged dinuclear structure.

| Parameter | Monomeric Form | Dimeric Form |

|---|---|---|

| Molecular Formula | C₁₆H₃₆Cl₄P₂Pd [1] | C₁₆H₃₆Cl₆P₂Pd₂ [3] |

| Molecular Weight (g/mol) | 538.64 [2] | 715.96 [4] |

| CAS Number | 725745-08-4 [5] | 386706-33-8 [6] |

| Coordination Number | 4 | 5 (each Pd center) |

| Geometry | Square planar [7] | Distorted square pyramidal [8] |

| Bridging Ligands | None | Chloride bridges [9] |

The crystallographic analysis reveals that the monomeric form features a central palladium atom coordinated by two chlorodi-tert-butylphosphine ligands in a bidentate fashion, along with two additional chloride ions, resulting in a four-coordinate square-planar arrangement [7]. The bulky tert-butyl groups on the phosphine ligands create significant steric hindrance, which influences the overall molecular geometry and stability.

The dimeric form presents a more complex structure where two palladium centers are connected through bridging chloride ligands [8]. Each palladium center in the dimer adopts a five-coordinate geometry, representing a distorted square-pyramidal arrangement. This structural transformation from monomeric to dimeric forms occurs under specific reaction conditions and represents an important aspect of the compound's solid-state chemistry [9].

Crystallographic studies indicate that the metal-metal distance in the dimeric form ranges from approximately 3.1 to 3.3 Å [8], which is consistent with values observed in other chloride-bridged palladium(II) dimers. The Pd-P-Pd angles in the bridged structure typically measure between 80-85°, reflecting the geometric constraints imposed by the bridging chloride ligands [9].

NMR Spectroscopic Signatures

Nuclear magnetic resonance spectroscopy provides critical insights into the solution-state behavior and electronic environment of dichlorobis(chlorodi-tert-butylphosphine)palladium(II). The NMR spectroscopic signatures are particularly informative for understanding the coordination chemistry and dynamic behavior of this palladium complex.

| NMR Type | Chemical Shift (ppm) | Multiplicity/Notes |

|---|---|---|

| ³¹P{¹H} NMR | ~50-70 (broad) [10] | Broadened due to Pd coordination |

| ¹³C{¹H} NMR - tert-Butyl C | ~26-32 [11] | Virtual triplet from P-C coupling |

| ¹³C{¹H} NMR - Quaternary C | ~35-40 [11] | Broad singlet |

| ¹H NMR - tert-Butyl H | ~1.3-1.5 [10] | Virtual triplet |

³¹P{¹H} NMR Coupling Patterns

The ³¹P{¹H} NMR spectrum of dichlorobis(chlorodi-tert-butylphosphine)palladium(II) exhibits characteristic features that reflect the coordination environment of the phosphorus atoms. The chemical shift typically appears in the range of 50-70 ppm, significantly downfield from the free ligand [10]. This substantial downfield shift indicates strong coordination of the phosphine ligands to the palladium center and reflects the electronic changes upon complexation.

The phosphorus resonances often appear broadened due to the quadrupolar relaxation effects of the adjacent chlorine atoms and the dynamic exchange processes in solution [12]. The coupling patterns observed in the ³¹P NMR spectrum provide information about the symmetry of the complex and the relative positioning of the phosphine ligands. In cases where the complex exhibits fluxional behavior, temperature-dependent NMR studies can reveal the activation barriers for ligand exchange processes [13].

The coordination shift, defined as the difference between the ³¹P chemical shift of the complex and the free ligand, typically ranges from 30-50 ppm for this type of palladium-phosphine complex [13]. This significant coordination shift reflects the strong σ-donor character of the phosphine ligands and the extent of metal-phosphorus orbital overlap.

¹³C NMR Analysis of Ylidic Coordination

The ¹³C NMR spectrum provides detailed information about the carbon environments within the chlorodi-tert-butylphosphine ligands and potential ylidic coordination effects. The tert-butyl carbon atoms exhibit chemical shifts in the range of 26-32 ppm, appearing as virtual triplets due to coupling with the phosphorus nuclei [11]. This coupling pattern is characteristic of tert-butyl groups directly bonded to phosphorus and confirms the integrity of the ligand structure upon coordination.

The quaternary carbon atoms of the tert-butyl groups typically resonate around 35-40 ppm as broad singlets [11]. The broadening of these resonances can be attributed to quadrupolar relaxation effects from nearby chlorine atoms and restricted molecular motion in the coordinated complex. The chemical shift values provide insight into the electronic environment around these carbon centers and any potential changes in hybridization or bonding character.

Analysis of the ¹³C NMR coupling patterns reveals information about the coordination mode of the phosphine ligands. The observation of P-C coupling constants helps confirm the bidentate coordination of the chlorodi-tert-butylphosphine ligands and provides evidence for the maintenance of strong P-C bonds in the complex [14]. The coupling constants typically range from 10-30 Hz, depending on the specific coordination geometry and electronic environment.

The absence of significant ylidic character in the ¹³C NMR spectrum indicates that the phosphine ligands maintain their conventional coordination mode without formation of carbene-like resonance structures. This is consistent with the steric and electronic properties of the tert-butyl substituents, which favor normal phosphine coordination over ylidic bonding modes [14].

Comparative Bond Length Analysis (Pd-P vs. Pd-Cl)

The bond length analysis of dichlorobis(chlorodi-tert-butylphosphine)palladium(II) reveals important insights into the electronic structure and coordination chemistry of this complex. The comparative analysis of palladium-phosphorus and palladium-chloride bond distances provides information about the relative trans influence of different ligands and the overall stability of the coordination sphere.

| Bond Type | Bond Length (Å) | Reference Range |

|---|---|---|

| Pd-P (cis to Cl) | 2.22-2.35 [15] [16] | Typical for square-planar Pd(II) |

| Pd-P (trans to Cl) | 2.30-2.38 [15] [17] | Slightly longer due to trans effect |

| Pd-Cl (cis to P) | 2.28-2.33 [18] [19] | Standard Pd-Cl distance |

| Pd-Cl (trans to P) | 2.33-2.40 [7] [19] | Lengthened by trans influence of P |

| P-C (tert-butyl) | 1.82-1.85 [15] | Standard P-C single bond |

| P-Cl | 2.05-2.10 [11] | P-Cl bond in phosphine ligand |

The palladium-phosphorus bond lengths in the complex typically range from 2.22 to 2.35 Å for phosphine ligands positioned cis to chloride ligands [15] [16]. These distances are consistent with strong σ-donor interactions between the phosphine ligands and the palladium center. The bond lengths reflect the orbital overlap between the filled phosphorus lone pair and empty palladium d orbitals, characteristic of the coordinate covalent bonding in transition metal complexes.

When phosphine ligands are positioned trans to chloride ligands, the Pd-P bond lengths are typically slightly longer, ranging from 2.30 to 2.38 Å [15] [17]. This elongation is attributed to the trans effect, where the strong σ-donor character of the phosphine ligand weakens the Pd-Cl bond in the trans position, leading to structural adjustments that affect the overall bond lengths in the coordination sphere.

The palladium-chloride bond distances show corresponding variations based on their position relative to the phosphine ligands. Pd-Cl bonds positioned cis to phosphine ligands typically measure 2.28-2.33 Å [18] [19], representing standard bond lengths for chloride coordination to palladium(II). However, Pd-Cl bonds positioned trans to phosphine ligands are significantly lengthened to 2.33-2.40 Å [7] [19], reflecting the strong trans influence of the phosphine ligands.

The trans influence of phosphine ligands results from their strong σ-donor character, which increases electron density at the metal center and weakens the bond to the trans ligand [19]. This effect is particularly pronounced in square-planar palladium(II) complexes, where the trans arrangement of ligands allows for direct electronic competition for metal orbitals.

The P-C bond lengths within the tert-butyl substituents remain relatively unchanged upon coordination, typically measuring 1.82-1.85 Å [15]. This consistency indicates that the coordination to palladium does not significantly alter the bonding within the phosphine ligands themselves. Similarly, the P-Cl bonds within the chlorodi-tert-butylphosphine ligands maintain their characteristic lengths of 2.05-2.10 Å [11], confirming the structural integrity of the ligands in the complex.